4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid
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Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through a methoxy bridge. The presence of a chlorine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
It is suggested that the compound may disrupt the bacterial cell membrane .
Mode of Action
The mode of action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves interactions with its targets that lead to changes in their function . The compound is thought to disrupt the bacterial cell membrane, which can inhibit the bacteria’s ability to function and reproduce .
Biochemical Pathways
Given its proposed mode of action, it can be inferred that the compound may interfere with processes related to the integrity and function of the bacterial cell membrane .
Result of Action
The result of the action of This compound is the inhibition of bacterial growth. This is achieved through the disruption of the bacterial cell membrane, which can lead to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the desired position.
Methoxylation: The pyrazole derivative is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.
Coupling with Benzoic Acid: The final step involves coupling the methoxy-substituted pyrazole with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-[(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine: Another pyrazole-based compound with different substituents.
4-chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol: A structurally related compound with additional functional groups.
Uniqueness
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy linkage and benzoic acid moiety differentiate it from other pyrazole derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDACXIEOMITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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